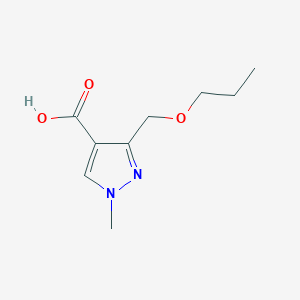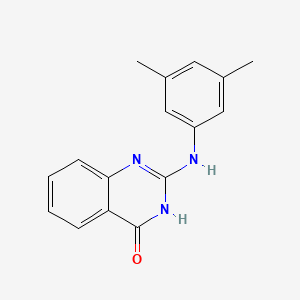
2-(3,5-dimethylanilino)-4(3H)-quinazolinone
Overview
Description
3,5-Dimethylaniline is a reagent commonly used in the manufacture of dyes . It undergoes polymerization in the presence of cerium (IV) sulfate as an oxidant . It is nonplanar in the ground state, with the NH2 plane at about 9° with respect to the molecular plane .
Synthesis Analysis
A route for the direct synthesis of N,N-dimethylaniline from nitrobenzene and methanol was developed through the sequential coupling of the hydrogen production from methanol, hydrogenation of nitrobenzene to produce aniline, and N-methylation of aniline over a pretreated Raney-Ni® catalyst .Molecular Structure Analysis
The molecular formula of 3,5-Dimethylaniline is C8H11N . The InChI Key is MKARNSWMMBGSHX-UHFFFAOYSA-N .Chemical Reactions Analysis
3,5-Dimethylaniline ignites on contact with fuming nitric acid . It neutralizes acids in exothermic reactions to form salts plus water .Physical And Chemical Properties Analysis
3,5-Dimethylaniline is clear colorless to yellow to brown in appearance . It has a melting point of 9.8°C, a boiling point of 221°C, and a density of 0.9700g/mL . It is slightly soluble in water and soluble in alcohol, ether, and carbon tetrachloride .Scientific Research Applications
Synthesis and Chemical Properties
2-(3,5-Dimethylanilino)-4(3H)-quinazolinone, a derivative of 4(3H)-quinazolinone, is involved in various synthesis processes. The 4(3H)-quinazolinone structure is a frequently encountered heterocycle with applications in synthesizing compounds with antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties (He, Li, Chen, & Wu, 2014). The synthesis of 2-substituted derivatives of 4(3H)-quinazolinone, including the dimethylanilino variant, is achieved through lithiation and reaction with various electrophiles (Smith, El‐Hiti, Abdel-megeed, & Abdo, 1996).
Biomedical Applications
Quinazolinone derivatives, including 2-(3,5-dimethylanilino)-4(3H)-quinazolinone, are associated with significant biological and pharmacological properties. They are used in the design of potential therapeutic agents, displaying a range of activities like antibacterial, antifungal, antiviral, anticonvulsant, antitumor, antihypertensive, analgesic, and anti-inflammatory effects (Amrutkar, Amrutkar, & Ranawat, 2020).
Pharmaceutical Research
In pharmaceutical research, 2-(3,5-dimethylanilino)-4(3H)-quinazolinone is used in the synthesis of cardiotonic agents. These compounds have shown promise in inhibiting cardiac fraction III cyclic nucleotide phosphodiesterase (PDE-III) and displaying positive inotropic activity (Bandurco, Schwender, Bell, Combs, Kanojia, Levine, Mulvey, Appollina, Reed, & Malloy, 1987).
Innovative Synthesis Methods
Recent advances in synthesis methods involve the use of molecular iodine and p-toluenesulfonic acid for the one-pot synthesis of quinazolinone derivatives, including 2-(3,5-dimethylanilino)-4(3H)-quinazolinone. These methods are characterized by environmental acceptability, low cost, and high yields (Puligoundla, Karnakanti, Bantu, Nagaiah, Kondra, & Nagarapu, 2013); (Cheng, Guo, Zhang-Negrerie, Du, & Zhao, 2013).
Bioimaging Applications
Quinazolinone-based fluorescent dyes, potentially including 2-(3,5-dimethylanilino)-4(3H)-quinazolinone, are designed for solvatochromic fluorescence and bioimaging applications. They show efficient fluorescence in different solvents and are suitable for high-resolution bio-imaging applications (Liu, Zhang, Zhou, Yang, Zhong, Zhang, Luo, Fu, Huang, Zhibin, & Peng, 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(3,5-dimethylanilino)-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-10-7-11(2)9-12(8-10)17-16-18-14-6-4-3-5-13(14)15(20)19-16/h3-9H,1-2H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDOTJMIOGCMSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC3=CC=CC=C3C(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321757 | |
| Record name | 2-(3,5-dimethylanilino)-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821305 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3,5-dimethylanilino)-4(3H)-quinazolinone | |
CAS RN |
477887-10-8 | |
| Record name | 2-(3,5-dimethylanilino)-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(cyanomethyl)-2-({2-[(2,4-difluorophenyl)amino]phenyl}amino)acetamide](/img/structure/B2877672.png)

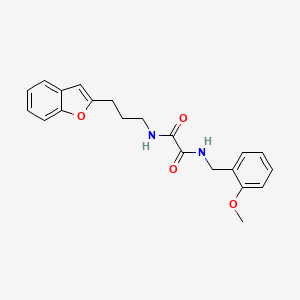

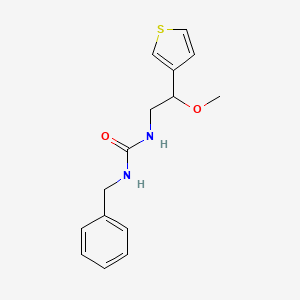
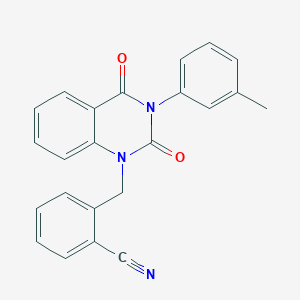

![N-(2,5-dimethoxybenzyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B2877686.png)
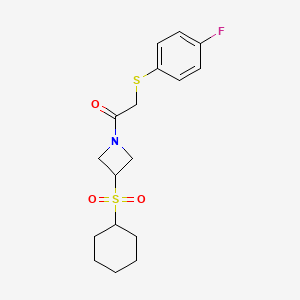
![2-chloro-N-(2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propyl)pyridine-3-carboxamide](/img/structure/B2877688.png)
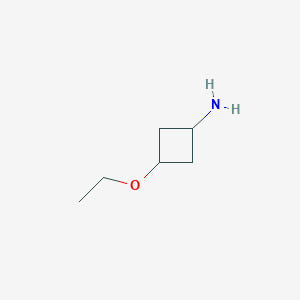
![7-fluoro-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2877692.png)
![2-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]acetic acid](/img/structure/B2877693.png)
